molecular formula C22H22N4OS2 B4038113 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B4038113
M. Wt: 422.6 g/mol
InChI Key: KBJUTEFOYIVORW-UHFFFAOYSA-N
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Description

The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS: 489414-46-2) is a hybrid heterocyclic molecule featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a sulfanyl group to a 2,2,4-trimethyl-3,4-dihydroquinoline moiety. Its molecular formula is C₂₃H₂₄N₄OS₂ (MW: 436.59 g/mol), with structural complexity arising from the combination of two pharmacologically significant scaffolds: the triazolo-benzothiazole (imparting electron-deficient aromaticity) and the dihydroquinoline (contributing lipophilicity and conformational rigidity) .

Properties

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-14-12-22(2,3)26(16-9-5-4-8-15(14)16)19(27)13-28-20-23-24-21-25(20)17-10-6-7-11-18(17)29-21/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJUTEFOYIVORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the triazole and benzothiazole intermediates, followed by their fusion and subsequent attachment to the quinoline derivative. Common reagents might include sulfur-containing compounds, triazole precursors, and quinoline derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have identified derivatives of the triazolo-benzothiazole scaffold as potential inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. The compound has shown promising results in inhibiting specific PARP enzymes:

  • Mechanism of Action : The compound mimics nicotinamide and competes for binding sites on PARP enzymes such as PARP10 and PARP14. This competitive inhibition leads to enhanced antitumor effects by preventing cancer cells from repairing their DNA effectively .
  • Case Studies : In vitro studies demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against various PARP enzymes, indicating high potency. For instance, one derivative was noted to be the most potent PARP10 inhibitor reported to date with an IC50 of 7.8 nM .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective applications. Research indicates that triazolo-benzothiazole derivatives may help mitigate neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

  • Experimental Evidence : Animal models treated with these compounds showed reduced markers of neuroinflammation and improved cognitive functions compared to controls .

Antimicrobial Properties

Emerging studies have indicated that compounds containing the triazolo-benzothiazole moiety possess antimicrobial properties. This has led to investigations into their efficacy against various bacterial strains.

  • Research Findings : Preliminary tests have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Synthesis and Structural Modifications

The synthesis of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves several steps that allow for structural modifications to enhance biological activity.

Table 1: Synthesis Pathways

StepReaction TypeKey IntermediatesYield (%)
1Nucleophilic substitution2-hydrazinobenzothiazole98
2Oxidative cyclizationBenzothiazole derivativesVaries
3FunctionalizationMethoxy/hydroxy derivativesVaries

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Triazolo-Benzothiazole Moiety

  • 3-((2-(2,4-Dichlorophenoxy)ethyl)thio)-1,2,4-triazolo[3,4-b][1,3]benzothiazole (CAS: 314261-49-9): This analogue replaces the dihydroquinoline group with a 2,4-dichlorophenoxyethyl chain.
  • Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate (CAS: 300557-84-0): Incorporates a thiophene ester group, increasing hydrogen-bonding capacity (PSA: 167 Ų) and metabolic stability compared to the target compound’s dihydroquinoline .

Triazolo-Thiadiazole Derivatives

  • The 3,4-dimethoxyphenyl group enhances antioxidant activity due to electron-donating methoxy groups .
  • 3-(α-Naphthylmethylene)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles :
    Bulky α-naphthyl substituents improve lipid membrane penetration, correlating with enhanced herbicidal and antifungal activities compared to alkyl-substituted analogues .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activities
Target Compound Triazolo-benzothiazole + dihydroquinoline 2,2,4-Trimethyl-dihydroquinoline 436.59 Anticipated antimicrobial, anti-inflammatory (theoretical)
314261-49-9 Triazolo-benzothiazole 2,4-Dichlorophenoxyethyl 448.56 Antimicrobial (predicted)
300557-84-0 Triazolo-benzothiazole Thiophene-ester 494.60 Enhanced metabolic stability
3-(α-Naphthylmethylene)-6-aryl-thiadiazole Triazolo-thiadiazole α-Naphthyl ~380–420 Herbicidal, antifungal

Biological Activity

The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H12N4OS2C_{17}H_{12}N_{4}OS_{2} with a molecular weight of approximately 352.4 g/mol . The structure consists of a triazole ring fused with a benzothiazole moiety and a quinoline derivative. Key properties include:

PropertyValue
Molecular Weight352.4 g/mol
XLogP34.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Anticancer Activity

Research indicates that compounds containing the triazole and benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). A study demonstrated that certain triazolethiones displayed IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their antifungal properties; thus, the target compound may also inhibit fungal growth. A related study reported that similar benzothiazole derivatives exhibited good antibacterial activity against pathogenic bacteria .

Antiviral Effects

Triazoles have been investigated for their antiviral properties as well. Compounds with triazole rings have shown efficacy against various viral infections by inhibiting viral replication mechanisms . The potential antiviral activity of the target compound remains an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of triazole and benzothiazole derivatives often correlates with specific structural features:

  • Substituents on the benzothiazole ring : Variations in substituents can enhance or diminish biological activity.
  • Positioning of sulfur atoms : The presence of sulfur in the triazole ring is crucial for maintaining biological efficacy.

A systematic study on related compounds revealed that modifications at specific positions significantly impacted their anticancer and antimicrobial activities .

Case Studies

  • Cytotoxicity Evaluation : A group of synthesized triazole derivatives was evaluated for cytotoxicity against MCF-7 cells. Compound variants with different substituents were tested, revealing that certain configurations led to enhanced cytotoxicity compared to standard drugs like doxorubicin .
  • Antifungal Screening : In another study focusing on antifungal activity, compounds with similar structures were tested against Candida species. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.